An In-depth Technical Guide to Nα-tert-Butoxycarbonyl-L-Citrulline (Boc-Cit-OH)
An In-depth Technical Guide to Nα-tert-Butoxycarbonyl-L-Citrulline (Boc-Cit-OH)
Abstract
This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-L-Citrulline (Boc-Cit-OH), a pivotal protected amino acid derivative in contemporary biochemical and pharmaceutical research. The document elucidates the core chemical and physical properties, detailed structural features, and robust protocols for its synthesis and purification. Furthermore, it delves into the strategic applications of Boc-Cit-OH, with a particular focus on its role in solid-phase peptide synthesis (SPPS) for the incorporation of the non-proteinogenic amino acid L-Citrulline into peptide chains. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to facilitate the effective utilization of this versatile molecule.
Introduction: The Significance of Boc-Cit-OH in Peptide Chemistry and Drug Discovery
L-Citrulline, a non-essential alpha-amino acid, is a key intermediate in the urea cycle and a byproduct of nitric oxide synthesis from L-arginine.[][2] Its incorporation into peptides and other molecular frameworks is of significant interest in drug discovery and biomedical research, particularly in the development of therapeutics related to cardiovascular health, immunology, and oncology.[][3] The enzymatic and signaling pathways involving citrulline underscore its potential as a modulator of physiological processes.[4]
The synthesis of citrulline-containing peptides necessitates the use of a protected form of the amino acid to prevent unwanted side reactions during peptide chain elongation. Nα-tert-butoxycarbonyl-L-Citrulline (Boc-Cit-OH) serves this purpose admirably. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[5][6] This guide will provide a detailed exploration of Boc-Cit-OH, from its fundamental properties to its practical application in the laboratory.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-Cit-OH is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 45234-13-7 | [7] |
| Molecular Formula | C₁₁H₂₁N₃O₅ | [7] |
| Molecular Weight | 275.30 g/mol | [7] |
| IUPAC Name | (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [7] |
| Appearance | White to pale yellow powder | [8] |
| Optical Rotation | [α]D²⁵ = -9 ± 1º (c=1 in H₂O) | [9] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; less soluble in water. | [8] |
| Storage Conditions | Store at ≤ -15 °C | [9] |
Structural Analysis of Boc-Cit-OH
The molecular architecture of Boc-Cit-OH is central to its utility in chemical synthesis. The structure combines the functionalities of the amino acid L-Citrulline with the acid-labile Boc protecting group.
Caption: Chemical structure of Boc-Cit-OH.
The stereochemistry at the alpha-carbon (Cα) is of the L-configuration, which is crucial for its incorporation into biologically relevant peptides. The Boc group, attached to the α-amino group, provides steric hindrance that prevents its participation in nucleophilic reactions during peptide coupling. The ureido group in the side chain is generally stable under the conditions of Boc-SPPS.
Synthesis and Purification of Boc-Cit-OH: A Step-by-Step Protocol
The synthesis of Boc-Cit-OH is typically achieved through the reaction of L-Citrulline with a Boc-donating reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), under basic conditions. The following protocol provides a detailed methodology.
Synthesis Protocol
Materials:
-
L-Citrulline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Citrulline (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[10] The volume should be approximately 1.2 mL per mmol of L-Citrulline.
-
Boc Protection: At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution.[10][11] The reaction mixture should become homogeneous within approximately one hour.
-
Reaction Monitoring: Continue stirring for an additional 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water (approximately 1.5 mL per mmol of L-Citrulline used).[10]
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[10]
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[10]
-
Immediately extract the product into ethyl acetate (3 times).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Cit-OH.[10]
Purification Protocol
Crude Boc-Cit-OH can be purified by recrystallization or flash chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add a non-polar solvent such as hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.[10]
Caption: A single cycle of Boc-SPPS for the incorporation of Boc-Cit-OH.
Conclusion
Nα-tert-butoxycarbonyl-L-Citrulline is an indispensable tool in the arsenal of peptide chemists and drug discovery scientists. Its well-defined chemical properties, coupled with the reliability of the Boc protecting group strategy, facilitate the synthesis of complex citrulline-containing peptides. The protocols and data presented in this guide offer a robust framework for the successful application of Boc-Cit-OH in research and development. As the exploration of the therapeutic potential of citrullinated peptides continues to expand, the importance of high-quality, well-characterized building blocks like Boc-Cit-OH will undoubtedly grow.
References
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Chem-Impex. (n.d.). Boc-L-citrulline.
- CymitQuimica. (n.d.). CAS 45234-13-7: N(alpha)-boc-L-citrulline.
- Apollo Scientific. (n.d.). Boc-Cit-OH - CAS: 45234-13-7.
- Chem-Impex. (n.d.). Boc-L-citrulline.
- BOC Sciences. (n.d.). Citrulline: Definition, Structure, Benefits, Sources and Uses.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138.
- Organic Syntheses. (n.d.). L-Proline.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
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- MDPI. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(1), 204.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021414, Boc-Cit-OH.
- Albericio, F., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 20(23), 5485-5496.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for L-citrulline biosynthesis.
- BOC Sciences. (n.d.). BOC-amino acids.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
- ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)....
- Buckinx, R., et al. (2015). L-Citrulline Protects Skeletal Muscle Cells from Cachectic Stimuli through an iNOS-Dependent Mechanism. PLoS ONE, 10(10), e0141572.
- Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(8), 934–945.
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